3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine
Description
3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group
Properties
IUPAC Name |
3-[(3-fluoro-4-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-11-6-10(3-4-12(11)15(16)17)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZOCFUKNGUUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine typically involves the reaction of 3-fluoro-4-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: This yields the corresponding amino derivative.
Substitution of the fluorine atom: This can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitrophenol: A precursor in the synthesis of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine.
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine: A structurally similar compound with a methyl group instead of a fluorine atom.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Another compound with a similar phenoxy group but different functional groups.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitro group, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
